1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide is a chemical compound with significant relevance in pharmaceutical research and development. This compound is classified as an organic molecule belonging to the pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound includes a chlorophenyl group and a propyl side chain, contributing to its unique chemical properties and potential biological activities.
The compound is identified by its CAS number 681260-53-7 and has been cataloged in various chemical databases, including DrugBank, PubChem, and commercial chemical suppliers like Apollo Scientific and Oakwood Chemical. These sources provide essential information regarding its synthesis, properties, and applications in scientific research .
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide falls under several chemical classifications:
The synthesis of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide typically involves multi-step synthetic routes that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Specific reagents used in these reactions may include hydrazine hydrate for hydrazide formation and various catalysts to facilitate cyclization .
The molecular structure of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide can be represented as follows:
The structural formula indicates the presence of a pyrazole ring substituted with a chlorophenyl group at one position and a propyl chain at another, along with a carboxylic acid functional group converted to a hydrazide .
The compound's InChI key is ZROILLPDIUNLSE-UHFFFAOYSA-N, which serves as a unique identifier for database searches. The SMILES representation provides a textual way to describe its structure: CCCCC(=O)N1C(=C(N=N1)C=C(C)C)Cl
.
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to favor desired pathways while minimizing side reactions .
The mechanism of action for 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Its structural features suggest potential activity against certain biological pathways relevant to inflammation or cancer.
Research indicates that compounds in the pyrazole class often exhibit anti-inflammatory or analgesic properties, potentially due to inhibition of cyclooxygenase enzymes or modulation of signaling pathways involved in pain perception .
Relevant data regarding melting point and boiling point are not extensively documented but can be determined through experimental methods during synthesis or characterization phases .
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid hydrazide has potential applications in:
Given its unique structure and properties, this compound represents an interesting subject for further exploration in medicinal chemistry and related fields .
The pyrazole ring system, characterized as a five-membered heterocycle with two adjacent nitrogen atoms (molecular formula C₃H₄N₂), serves as a privileged scaffold in drug design due to its distinctive electronic and steric properties. This core exhibits aromatic character sustained by a 6π-electron delocalization system, conferring metabolic stability and facilitating diverse non-covalent interactions with biological targets. The adjacent nitrogen atoms (N1 and N2) enable hydrogen bond donation and acceptance, while the C3 and C5 positions are electronically tunable for electrophilic substitution or functional group attachment [5]. These features allow pyrazole derivatives to engage with enzyme active sites through:
Table 1: Key Structural Parameters of the Pyrazole Core
Parameter | Value/Range | Biological Implication | |
---|---|---|---|
Bond length (N1–N2) | 1.351–1.355 Å | Influences ring tautomerism | |
Bond angle (C3–N2–N1) | 104.5–106.5° | Determines planarity | |
pKa (conjugated acid) | ~2.5 | Enhances bioavailability at physiological pH | |
Log P (unsubstituted) | 0.39 | Balances hydrophilicity/lipophilicity | [1] [5] [10] |
The crystallographic studies of pyrazole derivatives reveal a nearly planar ring geometry with bond alternation, supporting electronic delocalization. Substituents at N1, C3, C4, and C5 further modulate electron distribution, enabling precise optimization of target affinity. For instance, electron-withdrawing groups at C3 enhance hydrogen-bond acceptor capacity, while alkyl chains at N1 improve membrane permeability [8].
Pyrazole-based therapeutics have evolved significantly since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. The first-generation derivatives (1960s–1980s) focused on anti-inflammatory applications, exemplified by antipyrine (analgesic/antipyretic) and phenylbutazone (gout treatment). These early agents established the pharmacodynamic versatility of the scaffold but exhibited off-target toxicity due to non-selective cyclooxygenase inhibition [5].
The second-generation (1990s–2010s) leveraged structural insights to develop target-specific agents:
Table 2: Evolution of Clinically Approved Pyrazole-Based Pharmaceuticals
Era | Representative Drug | Therapeutic Category | Structural Innovation | |
---|---|---|---|---|
1884 | Antipyrine | Analgesic/Antipyretic | Unsubstituted pyrazol-5-one | |
1949 | Phenylbutazone | Anti-inflammatory | 1,2-Diaryl substitution | |
1998 | Celecoxib | COX-2 Inhibitor | 1,5-Diaryl with sulfonamide at C4 | |
2011 | Crizotinib | Anticancer (Kinase Inhibitor) | 3-(Trifluoromethyl)-1H-pyrazole core | [5] [6] |
Contemporary research (2020s) focuses on molecular hybridization, combining pyrazole with pharmacophores like hydrazides to address multi-factorial diseases. This approach capitalizes on the scaffold’s synthetic versatility to develop multitarget ligands, particularly in oncology and virology [2] [6].
The 1-(4-chlorophenyl)-5-propyl-1H-pyrazole scaffold provides a strategically optimized platform for derivatization due to three key structural features:1. 4-Chlorophenyl at N1:- Enhances lipophilicity (π system, Cl halogen bond capability)- Provides metabolic stability via deactivation of para-oxidation- Facilitates π-stacking with hydrophobic enzyme pockets [1] [10]
Table 3: Pharmacological Advantages of Functionalized Derivatives
Derivative Type | Biological Activity | Potency Metrics | Source |
---|---|---|---|
Hydrazide analogs | Antitumor (NCI screening) | GI₅₀ 0.08–0.20 μM against leukemia subpanel | [2] |
Thiadiazole hybrids | Anti-HCV | IC₅₀ 10–100 μg/mL in HepG2 cells | [2] |
Triazole derivatives | COX-2 Inhibition | IC₅₀ 0.12 μM (Selectivity index >100) | [6] |
Functionalization via hydrazide formation (conversion of C4-carboxyl to -CONHNH₂) exploits three synergistic mechanisms:
This strategic derivatization has yielded compounds with dual antitumor/antiviral activity, exemplified by NCI-tested derivatives showing broad-spectrum cytotoxicity (GI₅₀ < 100 μM) and hepatitis C virus replication inhibition at 10–100 μg/mL concentrations. The molecular plasticity allows optimization for specific targets, including kinases, viral polymerases, and inflammatory enzymes [1] [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7